(R)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride

chiral resolution enantiomeric purity absolute configuration

(R)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride (CAS 1391510-80-7) is an enantiomerically pure, non-proteinogenic β-amino acid derivative supplied as the hydrochloride salt. It belongs to the 3-amino-3-arylpropanoic acid class, featuring a 2,5-dimethyl-substituted phenyl ring at the β-carbon with defined (R) absolute configuration.

Molecular Formula C11H16ClNO2
Molecular Weight 229.70 g/mol
Cat. No. B12952268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride
Molecular FormulaC11H16ClNO2
Molecular Weight229.70 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(CC(=O)O)N.Cl
InChIInChI=1S/C11H15NO2.ClH/c1-7-3-4-8(2)9(5-7)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1
InChIKeyMIGUCPXYSKYUIC-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Amino-3-(2,5-dimethylphenyl)propanoic Acid Hydrochloride: Chiral β-Amino Acid Building Block Procurement Guide


(R)-3-Amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride (CAS 1391510-80-7) is an enantiomerically pure, non-proteinogenic β-amino acid derivative supplied as the hydrochloride salt . It belongs to the 3-amino-3-arylpropanoic acid class, featuring a 2,5-dimethyl-substituted phenyl ring at the β-carbon with defined (R) absolute configuration . The hydrochloride salt form (MW 229.70 g/mol, C₁₁H₁₆ClNO₂) is supplied at 98% purity and is intended exclusively as a research-grade chiral building block for peptidomimetic design, medicinal chemistry SAR exploration, and asymmetric synthesis .

Why Generic β-Amino Acid Substitution Fails: Critical Differentiation Points for (R)-3-Amino-3-(2,5-dimethylphenyl)propanoic Acid Hydrochloride


Interchanging β-amino acid building blocks without verifying stereochemistry and salt form introduces uncontrolled variables that propagate through synthetic sequences. The (R) enantiomer is not functionally equivalent to its (S) antipode (CAS 1213043-57-2) or the racemic DL mixture (CAS 103854-25-7); downstream peptidomimetic conformation and target engagement are exquisitely sensitive to β-carbon configuration [1][2]. Similarly, substituting the hydrochloride salt with the free base (CAS 1213196-94-1) alters aqueous solubility, handling characteristics, and reaction stoichiometry in coupling protocols . The 2,5-dimethyl substitution pattern on the aryl ring imposes distinct steric and electronic constraints compared to 2,4-, 3,5-dimethyl, or unsubstituted phenyl analogues, directly affecting the conformational preferences of derived β-peptides [3].

Quantitative Differentiation Evidence: (R)-3-Amino-3-(2,5-dimethylphenyl)propanoic Acid Hydrochloride vs. Closest Analogs


Stereochemical Identity: (R) vs. (S) Enantiomer – Absolute Configuration Definition

The target compound bears unambiguous (R) absolute configuration at the β-carbon (CAS 1391510-80-7, MDL MFCD12759175), distinguishing it from the (S)-enantiomer (CAS 1213043-57-2) . While no published head-to-head biological activity comparison exists for these specific 2,5-dimethylphenyl enantiomers, class-level evidence from β-amino acid literature demonstrates that R vs. S configuration at the β-carbon dictates backbone dihedral angles in derived β-peptides, directly controlling secondary structure propensity and target binding [1]. For β-amino acid-based DPP-4 inhibitors, (R)-stereochemistry at the 8-position of triazolopiperazine was shown to be strongly preferred over (S) for inhibitory activity, establishing the principle that β-carbon stereochemistry is a go/no-go determinant in medicinal chemistry programs [2].

chiral resolution enantiomeric purity absolute configuration peptidomimetic design

Salt Form Advantage: Hydrochloride Salt vs. Free Base – Aqueous Solubility and Handling

The hydrochloride salt form (MW 229.70, C₁₁H₁₆ClNO₂) of the target compound provides enhanced aqueous solubility compared to the free base (MW 193.24, C₁₁H₁₅NO₂, CAS 1213196-94-1) . Vendor technical data for the structurally analogous (S)-3-amino-3-(2,5-dimethylphenyl)propanoic acid hydrochloride describe it as 'highly soluble in water due to the presence of the hydrochloride salt,' with a reported melting point of approximately 180–182 °C . In contrast, the free base form (CAS 1213196-94-1) exhibits lower aqueous solubility and requires different storage and handling conditions . The hydrochloride counterion also simplifies stoichiometric calculations in amide coupling and solid-phase peptide synthesis (SPPS) protocols by providing a defined, non-hygroscopic solid form.

salt selection aqueous solubility formulation SPPS coupling

Purity Specification: 98% vs. Industry-Standard 95% – Batch-to-Batch Reproducibility

The target compound is supplied at 98% purity (HPLC) by Leyan (Cat. No. 1819209, CAS 1391510-80-7), exceeding the 95% minimum purity commonly specified for the racemic DL mixture (CAS 103854-25-7) and the free base (CAS 117391-55-6) offered by multiple vendors [1]. The 3-percentage-point purity difference translates to a maximum total impurity burden of 2% versus 5%, which is significant in multi-step syntheses where impurities propagate and amplify. For the free base (CAS 117391-55-6), AKSci specifies a minimum purity of 95%, while the DL racemate (CAS 103854-25-7) is listed at ≥97% purity by select vendors [1]. No quantitative impurity profile (specified individual impurity limits) is publicly available for any form, representing a data gap.

chemical purity HPLC quality assurance procurement specification

Aryl Substitution Pattern: 2,5-Dimethyl vs. Other Dimethylphenyl Isomers – Steric and Electronic Differentiation

The 2,5-dimethyl substitution pattern on the phenyl ring generates a unique steric environment at the ortho (C2) and meta (C5) positions that is distinct from the 2,4-, 3,5-, and 2,6-dimethyl isomers. In a systematic enantioselective synthesis study, phenylalanine analogues with different methyl substitution patterns (2'-methyl, 2',6'-dimethyl, 2',4',6'-trimethyl, and 3',5'-dimethyl) were prepared and their stereostructures confirmed by X-ray analysis, demonstrating that the position of methyl groups directly affects molecular geometry [1]. The 2,5-dimethyl substitution places one methyl group ortho to the β-carbon attachment point, creating a steric barrier that restricts rotation around the C(aryl)–C(β) bond, thereby biasing the conformational ensemble of derived β-peptides [2]. In contrast, the 3,5-dimethyl isomer (CAS for derivatives available) lacks this ortho steric constraint, while the 2,4-dimethyl isomer presents a different hydrogen-bonding surface. Predicted LogP for the 2,5-dimethylphenylalanine scaffold is approximately 2.03, with a predicted pKa of ~2.26 ± 0.15 .

structure-activity relationship conformational constraint aryl substitution peptidomimetic design

β-Amino Acid Backbone: Metabolic Stability Advantage Over α-Amino Acid Analogues

As a β-amino acid (homologous β-phenylalanine), the target compound possesses an additional methylene group inserted between the carboxylate and the α-carbon compared to its α-amino acid counterpart (2,5-dimethyl-L-phenylalanine, CAS 117391-55-6). This backbone homologation confers resistance to standard proteases that recognize α-peptide bonds [1]. The β-amino acid scaffold has been demonstrated to enhance the proteolytic stability of derived peptides, extending in vivo half-life in multiple peptidomimetic drug discovery programs [1][2]. While the α-amino acid analogue 2,5-dimethyl-L-phenylalanine (CAS 117391-55-6, MW 193.24) contains the same 2,5-dimethylphenyl side chain, it is susceptible to degradation by aminopeptidases and carboxypeptidases, which do not efficiently process β-amino acid amide bonds. This distinction is fundamental: the target compound enables the synthesis of β-peptides and α,β-hybrid peptides with enhanced metabolic stability profiles that cannot be achieved with the corresponding α-amino acid building block [2].

proteolytic stability β-peptide peptidomimetic drug design

Optimal Application Scenarios for (R)-3-Amino-3-(2,5-dimethylphenyl)propanoic Acid Hydrochloride Based on Differentiation Evidence


Stereochemically Defined β-Peptide Foldamer Synthesis

The (R) absolute configuration at the β-carbon, confirmed by CAS 1391510-80-7 and MDL MFCD12759175, makes this building block suitable for constructing β-peptide foldamers where backbone stereochemistry dictates helical handedness. The 2,5-dimethylphenyl side chain provides ortho-steric constraint that further restricts the conformational space of the resulting oligomers [1]. Procurement of the enantiomerically pure (R)-form, rather than the racemate (CAS 103854-25-7), avoids diastereomeric mixtures that complicate conformational analysis and biological evaluation [2].

Aqueous-Phase Amide Coupling and SPPS Protocols Requiring High Solubility

The hydrochloride salt form provides high aqueous solubility , enabling direct use in water-compatible coupling reactions (e.g., EDC/HOBt in aqueous buffer) without pre-dissolution in DMF or DMSO. This is particularly advantageous in automated solid-phase peptide synthesis (SPPS) where precipitation of poorly soluble free bases can block resin channels and reduce coupling efficiency. The 98% purity specification further reduces the risk of side reactions and incomplete couplings in multi-step sequences.

Structure-Activity Relationship (SAR) Studies on Aryl Substitution Effects in β-Peptides

The 2,5-dimethyl substitution pattern offers a defined steric and electronic profile (predicted LogP ~2.03) that can be systematically compared with 2,4-dimethyl, 3,5-dimethyl, and unsubstituted phenyl β-amino acid analogues in parallel SAR libraries. The ortho-methyl group adjacent to the β-carbon attachment provides a quantifiable steric parameter (Taft Es or Charton ν value) that can be correlated with biological activity in receptor binding or enzyme inhibition assays [3].

Proteolytically Stable Peptidomimetic Lead Optimization

Incorporation of this β-amino acid into peptide sequences replaces a protease-susceptible α-amino acid with a β-amino acid backbone that resists enzymatic degradation [4]. This strategy is directly applicable to lead optimization programs where peptide hits show promising target affinity but unacceptable plasma stability. The hydrochloride salt facilitates direct incorporation during Fmoc-SPPS without additional neutralization steps .

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